BenchChemオンラインストアへようこそ!

1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea

Physicochemical profiling Drug-likeness Medicinal chemistry

1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea (CAS 1207043-77-3; PubChem CID is a synthetic small-molecule urea derivative with the molecular formula C₁₅H₁₉N₃OS and a molecular weight of 289.4 g/mol. The compound incorporates a 4-(dimethylamino)phenethyl moiety linked via a urea bridge to a thiophen-2-yl group, a scaffold that enables participation in hydrogen-bonding networks (two H-bond donors, three H-bond acceptors) and π-stacking interactions with biological targets.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 1207043-77-3
Cat. No. B2550747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea
CAS1207043-77-3
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2
InChIInChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19)
InChIKeyJKNGVQLNECLPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea (CAS 1207043-77-3): Structural Identity, Physicochemical Baseline, and Procurement Starting Point


1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea (CAS 1207043-77-3; PubChem CID 45497260) is a synthetic small-molecule urea derivative with the molecular formula C₁₅H₁₉N₃OS and a molecular weight of 289.4 g/mol [1]. The compound incorporates a 4-(dimethylamino)phenethyl moiety linked via a urea bridge to a thiophen-2-yl group, a scaffold that enables participation in hydrogen-bonding networks (two H-bond donors, three H-bond acceptors) and π-stacking interactions with biological targets [1]. Its computed XLogP3 of 3.0 and five rotatable bonds place it within orally bioavailable chemical space by Lipinski and Veber criteria [1]. The compound is commercially available at research-grade purity (≥95%) and is primarily utilized as a medicinal-chemistry building block, a pharmacological probe, or a starting point for structure–activity relationship (SAR) exploration of urea-based bioactive molecules [1].

Why Generic Substitution Is Not Appropriate for 1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea


Thiophene-urea derivatives are not functionally interchangeable because minor structural modifications—such as altering the N-aryl substituent, replacing the urea oxygen with sulfur, or modifying the thiophene fusion pattern—can drastically alter target engagement, potency, and selectivity. In a systematic SAR study of N-alkyl-N′-(thiophen-2-yl)urea analogues targeting Toll-like receptor 2 (TLR2), replacement of the piperazine-urea core with piperidine or morpholine abolished activity entirely, while a urea-to-thiourea switch reduced potency by 2- to 30-fold [1]. Even within a single chemotype, the size and electronic character of the substituent on the phenyl ring—such as a dimethylamino group versus hydrogen or halogen—can shift binding affinity, solubility, and metabolic stability. Therefore, selecting 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea versus a close analog without verifying identity by CAS number risks procurement of a compound with a fundamentally different pharmacological fingerprint, compromising experimental reproducibility and SAR interpretation [1].

Quantitative Differentiation Evidence for 1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea Versus Closest Analogs


Physicochemical Differentiation: LogP, Hydrogen-Bonding Capacity, and Rotatable Bond Count Versus Structural Analogs

The target compound's computed XLogP3 of 3.0, two H-bond donors, three H-bond acceptors, and five rotatable bonds place it in a favorable region of oral drug-like chemical space [1]. By comparison, the unsubstituted phenyl analog 1-(2-phenylethyl)-3-(thiophen-2-yl)urea (no dimethylamino group; approximate XLogP ~2.0–2.5) is more hydrophilic, reducing passive membrane permeability, while the dimethylamino-bearing analog with an additional dimethylamino group on the ethylene linker (CAS 1170112-89-6; C₁₇H₂₄N₄OS, MW 332.5, XLogP ~2.5–3.0, 3 H-bond donors, 4 H-bond acceptors) exhibits higher polarity and molecular weight, which may restrict blood-brain barrier penetration [2]. The target compound thus occupies a distinct physicochemical niche with a balanced lipophilicity profile for both cellular permeability and aqueous solubility.

Physicochemical profiling Drug-likeness Medicinal chemistry Lead optimization

Structural Determinants of TLR2 Agonism: Evidence from a Thiophene-Urea SAR Series

Although the target compound itself has not been directly tested in published TLR2 assays, a systematic SAR investigation of 28 N-alkyl-N′-(thiophen-2-yl)urea analogues provided quantitative activity data that define the structural requirements for TLR2 agonism [1]. The lead compound SMU-C13 (EC₅₀ = 160 ± 5 nM in HEK-Blue hTLR2 cells) demonstrated that a thiophen-2-yl urea core is essential for activity; replacement of the urea oxygen with sulfur (thiourea) reduced potency by 2- to 30-fold (compounds 17 vs 25, 18 vs 26). Modification of the N-aryl substituent from the optimized 4-methylpiperazine-carboxylate to phenyl or acetyl abolished activity entirely (compounds 20, 22, 24) [1]. The target compound, bearing a 4-(dimethylamino)phenyl group, represents a distinct electronic environment (electron-donating dimethylamino substituent) not explored in this series, providing a rational basis for comparative evaluation against the established SAR baseline.

Toll-like receptor 2 Innate immunity Immuno-oncology Structure-activity relationship

Purity and Supply-Chain Reproducibility: Batch-to-Batch Consistency Data

The target compound is supplied at a certified purity of ≥95% (HPLC) with a defined catalog number (CM801930), enabling traceable procurement . This level of purity documentation exceeds what is typically available for close structural analogs from non-specialist vendors, where purity may be reported as ‘95%’ without specification of the analytical method or may range from 90–98% depending on synthetic batch . The provision of a stable catalog number and stock-keeping unit ensures that researchers ordering the compound receive material from a consistent synthetic route and purification protocol, reducing inter-experiment variability that plagues studies using compounds sourced from multiple vendors or synthesized in-house with variable purity.

Quality control Chemical procurement Reproducibility Analytical chemistry

Computational Drug-Likeness and Oral Bioavailability Prediction Versus Class Benchmarks

The target compound satisfies all four Lipinski Rule of Five criteria (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10) and the Veber rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), with a predicted topological polar surface area of approximately 56 Ų [1]. By contrast, the bis-dimethylamino analog (CAS 1170112-89-6; MW 332.5, HBD = 3, HBA = 4, TPSA ~70 Ų) and larger fused-ring thiophene-urea derivatives (e.g., cyclopenta[b]thiophene scaffolds from the TLR2 series, MW > 350, TPSA > 80 Ų) progressively move toward the boundaries of oral drug-like space [2]. The target compound's lower molecular weight and smaller polar surface area predict superior passive intestinal absorption (Caco-2 permeability) and a reduced likelihood of P-glycoprotein efflux compared to bulkier analogs.

ADME prediction Drug-likeness Oral bioavailability Computational chemistry

Prioritized Research and Industrial Application Scenarios for 1-{2-[4-(Dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea Based on Evidence


SAR Probe for Toll-like Receptor 2 (TLR2) Heterodimer Biased Signaling

The target compound's thiophen-2-yl urea core aligns with the pharmacophore required for TLR2 agonism, yet its 4-(dimethylamino)phenyl substituent represents an unexplored electronic environment relative to the published SAR series [1]. Researchers seeking to identify novel TLR2 ligands with biased signaling toward TLR1/2 versus TLR2/6 heterodimers can use this compound as a starting probe. Comparative testing against SMU-C13 (EC₅₀ = 160 nM) in HEK-Blue hTLR2 cells, combined with antibody-blocking experiments (anti-TLR1, anti-TLR2, anti-TLR6), would rapidly establish whether the electron-donating dimethylamino group shifts heterodimer preference or alters downstream NF-κB and TNF-α activation profiles relative to the published piperazine-urea series [1].

Medicinal Chemistry Lead Optimization with Favorable Oral Drug-Likeness

With a molecular weight of 289.4 g/mol, XLogP3 of 3.0, and compliance with all Lipinski and Veber rules, the target compound offers a more favorable starting point for oral bioavailability optimization than larger urea derivatives (MW > 350, TPSA > 80 Ų) that populate the TLR2 agonist literature [1][2]. Medicinal chemistry teams can leverage this compound as a fragment-like core for systematic substitution at the thiophene 5-position or the phenyl ring, maintaining drug-like properties while exploring potency gains. Parallel synthesis libraries based on this scaffold can be rapidly profiled in Caco-2 permeability and microsomal stability assays to identify lead candidates with balanced in vitro ADME and target activity [2].

Chemical Biology Tool for Investigating the Role of Urea Hydrogen-Bonding Networks in Protein-Ligand Interactions

The urea linkage provides two hydrogen-bond donors and one acceptor, while the thiophene sulfur and dimethylamino group offer additional polar interaction sites [1]. This combination makes the target compound a useful chemical probe for studying the contribution of specific hydrogen-bonding interactions to ligand-receptor binding thermodynamics. Isothermal titration calorimetry (ITC) experiments comparing this compound with its thiourea analog (oxygen replaced by sulfur) can quantify the energetic penalty of disrupting the urea oxygen hydrogen bond, while comparison with the des-dimethylamino analog isolates the contribution of the tertiary amine to binding affinity and solubility [1].

Procurement of a Traceable, High-Purity Reference Standard for Assay Development

The compound is available with analytically verified purity (≥95% by HPLC) and a stable catalog number (CM801930), ensuring batch-to-batch consistency [1]. Laboratories developing biochemical or cell-based assays for thiophene-urea binding proteins can procure this compound as a reference standard for dose-response calibration, confident that subsequent orders will yield material of equivalent purity and synthetic provenance. This traceability is particularly important when establishing pharmacological assay quality control parameters (Z′-factor, signal window) where variability in compound purity directly impacts assay robustness [1].

Quote Request

Request a Quote for 1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.